4-Formyl-2-methylbenzonitrile

Description

Molecular Structure and Nomenclature

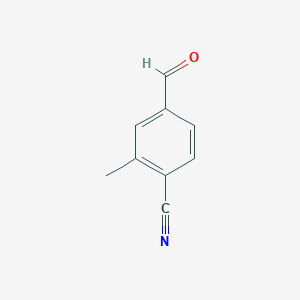

4-Formyl-2-methylbenzonitrile, designated by the Chemical Abstracts Service number 27613-35-0, possesses a molecular formula of C₉H₇NO and a molecular weight of 145.16 grams per mole. The compound's systematic name according to International Union of Pure and Applied Chemistry nomenclature is this compound, while it is also recognized by alternative designations including 4-cyano-3-methylbenzaldehyde and benzonitrile, 4-formyl-2-methyl. The molecular structure is characterized by a benzene ring substituted with three distinct functional groups: a nitrile group (-CN) at position 1, a methyl group (-CH₃) at position 2, and a formyl group (-CHO) at position 4.

The compound's structural representation through Simplified Molecular Input Line Entry System notation is expressed as CC1=C(C=CC(=C1)C=O)C#N. The International Chemical Identifier string provides a more detailed structural description: InChI=1S/C9H7NO/c1-7-4-8(6-11)2-3-9(7)5-10/h2-4,6H,1H3. This structural arrangement creates a unique electronic environment where the electron-withdrawing nitrile and formyl groups are positioned meta to each other, while the electron-donating methyl group occupies an ortho position relative to the nitrile functionality.

Historical Context and Discovery

The broader class of benzonitrile compounds, to which this compound belongs, has a rich historical foundation in organic chemistry. Benzonitrile, the parent compound of this chemical family, was first reported by Hermann Fehling in 1844 during his investigations into the thermal dehydration of ammonium benzoate. Fehling's pioneering work established the structural foundation for understanding nitrile-containing aromatic compounds and provided the nomenclature framework that continues to influence the naming of benzonitrile derivatives today. His research methodology, which involved deducing molecular structures through analogy with known reactions such as the formation of hydrogen cyanide from ammonium formate, exemplified the systematic approach that characterized early organic chemistry investigations.

The development of substituted benzonitriles, including formyl and methyl derivatives, emerged as organic synthesis techniques advanced throughout the nineteenth and twentieth centuries. The recognition of benzonitrile compounds as versatile synthetic intermediates led to increased interest in their preparation and characterization. The specific compound this compound likely emerged from systematic studies of multisubstituted benzonitrile derivatives, though comprehensive historical documentation of its initial synthesis and characterization remains limited in the available literature.

Recent developments have highlighted the significance of benzonitrile compounds in astronomical chemistry, with benzonitrile being detected in the interstellar medium in 2018. This discovery has renewed scientific interest in the chemical behavior and stability of aromatic nitrile compounds under extreme conditions, potentially influencing research directions for related compounds including this compound.

Classification and Structural Relationships

This compound belongs to the broader classification of aromatic nitriles, specifically within the benzonitrile subfamily of organic compounds. The compound can be systematically categorized as a trisubstituted benzene derivative, where the substitution pattern creates distinct electronic and steric effects that influence its chemical behavior. The presence of both electron-withdrawing groups (nitrile and formyl) and an electron-donating group (methyl) establishes a complex electronic environment that affects reactivity patterns and physical properties.

Within the context of structural relationships, this compound shares significant similarities with other substituted benzonitrile compounds. Comparative analysis reveals structural connections to 4-fluoro-2-methylbenzonitrile, which features a fluorine substituent instead of the formyl group. The fluorinated analog possesses a molecular formula of C₈H₆FN and serves as an important intermediate in pharmaceutical synthesis, particularly in the preparation of trelagliptin succinate for diabetes treatment. Similarly, 4-bromo-2-methylbenzonitrile represents another halogenated analog with the molecular formula C₈H₆BrN, demonstrating the versatility of the 2-methylbenzonitrile scaffold for various substitution patterns.

The compound also exhibits structural relationships with other formyl-containing benzonitriles, including 4-formylbenzonitrile, which lacks the methyl substitution. The presence of the additional methyl group in this compound provides enhanced steric and electronic effects compared to the unsubstituted formyl derivative. Furthermore, positional isomers such as 2-formyl-4-methylbenzonitrile, with the Chemical Abstracts Service number 27613-38-3, demonstrate how substitution pattern variations can lead to distinct chemical entities with potentially different properties and applications.

The structural classification extends to include the compound within the broader category of multifunctional aromatic building blocks used in pharmaceutical and materials science applications. The unique combination of formyl and nitrile functionalities provides multiple reactive sites for chemical transformations, making it particularly valuable as a synthetic intermediate. The compound's classification as both an aldehyde and a nitrile enables participation in diverse reaction pathways, including nucleophilic additions, condensation reactions, and metal-catalyzed coupling processes.

Propriétés

IUPAC Name |

4-formyl-2-methylbenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO/c1-7-4-8(6-11)2-3-9(7)5-10/h2-4,6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMNVHPRNQXBJDI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C=O)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

145.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27613-35-0 | |

| Record name | 4-formyl-2-methylbenzonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

Common Synthetic Routes

Oxime Formation Followed by Dehydration to Nitrile

One efficient and commercially viable method involves:

- Step 1: Conversion of 4-fluoro-2-methylbenzaldehyde to the corresponding oxime (4-fluoro-2-methylbenzaldoxime).

- Step 2: Dehydration of the oxime to yield 4-fluoro-2-methylbenzonitrile.

This process avoids the use of toxic reagents such as copper(I) cyanide and hazardous bromo intermediates, making it safer and more environmentally friendly for scale-up.

Reaction Conditions and Reagents:

| Step | Reactants & Reagents | Solvent | Temperature (°C) | Time | Notes |

|---|---|---|---|---|---|

| 1 | 4-Fluoro-2-methylbenzaldehyde, hydroxylamine hydrochloride, N,N-diisopropylethylamine (base) | Ethanol | 20–25 | ~4 hours | Stirring at room temperature; base neutralizes HCl from hydroxylamine hydrochloride |

| 2 | 4-Fluoro-2-methylbenzaldoxime, sodium bisulphate monohydrate (dehydrating agent) | Toluene | 110–115 | Not specified | Dehydration to nitrile; solvent choice critical for yield |

Yields and Isolation:

- The oxime formation yields about 53.5 g from 50 g aldehyde scale (approx. 90% yield).

- The nitrile product can be isolated by crystallization from a toluene/hexane mixture, followed by filtration and drying.

- The overall process presents high purity and good yield without requiring toxic or lachrymatory reagents.

Detailed Reaction Mechanism Insights

- Oxime Formation: The aldehyde reacts with hydroxylamine hydrochloride in the presence of a base to form the oxime. The base neutralizes the hydrochloric acid released, facilitating the reaction.

- Dehydration to Nitrile: The oxime undergoes dehydration in the presence of sodium bisulphate monohydrate, which acts as a mild dehydrating agent. The reaction temperature is carefully controlled between 100°C and 120°C to optimize conversion without side reactions.

Advantages of the Oxime-Dehydration Route

| Feature | Description |

|---|---|

| Safety | Avoids toxic copper(I) cyanide and lachrymatory bromo intermediates |

| Environmental Impact | Uses less hazardous reagents and solvents (ethanol, toluene) |

| Scalability | Suitable for commercial scale due to mild conditions and common reagents |

| Yield and Purity | High yields with straightforward purification methods (crystallization) |

| Reaction Time | Moderate reaction times at ambient temperature for oxime formation and elevated temperature for dehydration |

Alternative Methods (Brief Mention)

While the oxime-dehydration route is preferred, other methods such as direct cyanation of halogenated methylbenzenes with copper(I) cyanide in high-boiling solvents like N,N-dimethylformamide have been reported historically. However, these methods suffer from:

- Use of toxic reagents (copper(I) cyanide)

- Harsh reaction conditions (reflux at 152–155°C for 24 hours)

- Low yields and difficult work-up due to charring and byproducts

Therefore, these are less favored for industrial applications.

Summary Table of Preparation Methods

| Method | Starting Material | Key Reagents | Conditions | Advantages | Disadvantages |

|---|---|---|---|---|---|

| Oxime formation + dehydration | 4-Fluoro-2-methylbenzaldehyde | Hydroxylamine hydrochloride, N,N-diisopropylethylamine, sodium bisulphate monohydrate | 20–25°C (oxime), 110–115°C (dehydration) | Safe, high yield, scalable | Requires two steps |

| Direct cyanation with CuCN | 2-Bromo-5-fluorotoluene | Copper(I) cyanide, N,N-dimethylformamide | 152–155°C, 24 hours | Direct conversion | Toxic reagents, harsh conditions |

| Alcohol oxidation + cyanation | 4-Fluoro-2-methylbenzyl alcohol | Cuprous iodide, 2,2'-bipyridine, TEMPO, ethanol | Anhydrous ethanol, unspecified | Alternative route | Hazardous reagents, less green |

Research Findings and Industrial Relevance

- The oxime-dehydration method has been patented and demonstrated to be commercially friendly, avoiding toxic and lachrymatory reagents, which are problematic at scale.

- The use of sodium bisulphate monohydrate as a dehydrating agent in toluene solvent provides an efficient and reproducible conversion step.

- Isolation techniques such as crystallization from toluene/hexane mixtures yield high purity 4-fluoro-2-methylbenzonitrile suitable for pharmaceutical intermediates.

- The process design emphasizes green chemistry principles and operational safety, making it a preferred industrial method.

Analyse Des Réactions Chimiques

Types of Reactions

4-Formyl-2-methylbenzonitrile undergoes various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: KMnO4 in aqueous solution, CrO3 in acetic acid

Reduction: LiAlH4 in ether, hydrogen gas with a palladium catalyst

Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) in the presence of a Lewis acid catalyst

Major Products Formed

Oxidation: 4-carboxy-2-methylbenzonitrile

Reduction: 4-formyl-2-methylbenzylamine

Substitution: 4-formyl-2-methyl-3-bromobenzonitrile or 4-formyl-2-methyl-3-chlorobenzonitrile

Applications De Recherche Scientifique

4-Formyl-2-methylbenzonitrile is utilized in various scientific research fields:

Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Biology: The compound is used in the study of enzyme-catalyzed reactions and as a probe in biochemical assays.

Medicine: It is investigated for its potential therapeutic properties and as a building block in drug development.

Industry: The compound is used in the manufacture of dyes, pigments, and other specialty chemicals.

Mécanisme D'action

The mechanism of action of 4-formyl-2-methylbenzonitrile depends on its specific application. In chemical reactions, the formyl group acts as an electrophile, facilitating nucleophilic attack. The nitrile group can participate in various transformations, including hydrolysis and reduction, leading to different functional groups.

Comparaison Avec Des Composés Similaires

Substituent Variations in Benzonitrile Derivatives

The table below highlights key analogs of 4-Formyl-2-methylbenzonitrile, emphasizing substituent effects:

Substituent Effects on Reactivity and Properties

Methoxy (-OCH₃): Stronger electron-donating resonance effect compared to methyl, enhancing ring activation but reducing aldehyde reactivity . Chloro (-Cl): Electron-withdrawing effect deactivates the ring, making the formyl group more electrophilic .

Physical Properties: Boiling Points: Methoxy derivatives (e.g., 318.2°C for 4-Formyl-3-methoxybenzonitrile ) exhibit higher boiling points than methyl analogs due to increased polarity and hydrogen-bonding capacity.

Brominated analogs like 2-(4'-Bromomethylphenyl)benzonitrile serve as intermediates in angiotensin II receptor antagonists (e.g., telmisartan) .

Activité Biologique

4-Formyl-2-methylbenzonitrile is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, synthesis, and potential applications based on recent research findings.

Chemical Structure and Properties

This compound, with the chemical formula , features a formyl group (-CHO) and a nitrile group (-C≡N) attached to a methyl-substituted benzene ring. The presence of these functional groups contributes to its reactivity and potential interactions with biological systems.

| Property | Value |

|---|---|

| Molecular Weight | 147.16 g/mol |

| Melting Point | 70-72 °C |

| Solubility | Soluble in organic solvents |

| Log P | 1.45 |

Antimicrobial Activity

Recent studies have demonstrated that derivatives of this compound exhibit notable antimicrobial properties. For instance, hydrazone derivatives synthesized from this compound have shown significant antibacterial activity against various strains, including Staphylococcus aureus and Escherichia coli. The azomethine group (CONH-N=CH) present in these derivatives is believed to be responsible for their pharmacological effects .

Anti-inflammatory and Analgesic Effects

Research has indicated that certain derivatives of this compound possess anti-inflammatory and analgesic activities comparable to standard drugs such as indomethacin and diclofenac. In particular, compounds modified with methoxy or chloro substituents exhibited enhanced anti-inflammatory effects .

The mechanism by which this compound exerts its biological effects is thought to involve interaction with specific molecular targets within cells. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, modulating their activity and potentially leading to therapeutic effects.

Study 1: Synthesis and Evaluation of Hydrazone Derivatives

In a study conducted by Kantlam Chamakuri et al., several hydrazone derivatives were synthesized from this compound. These compounds were evaluated for their anti-inflammatory, analgesic, and antibacterial activities. Among the synthesized derivatives, those with 4-methoxy and 4-chloro substituents showed the most promising results in anti-inflammatory assays .

Study 2: Inhibition of cAMP Production

Another investigation focused on the inhibitory effects of related compounds on cAMP production in CHO cells expressing human A2A receptors. The study revealed that certain benzonitrile derivatives could significantly inhibit cAMP accumulation triggered by agonists, indicating potential applications in modulating receptor activity .

Q & A

Q. What spectroscopic methods are most reliable for confirming the identity and purity of 4-Formyl-2-methylbenzonitrile?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for structural confirmation, particularly to resolve aromatic proton signals and distinguish formyl/methyl substituents. Infrared (IR) spectroscopy identifies functional groups (e.g., C≡N stretch at ~2220 cm⁻¹, C=O stretch at ~1700 cm⁻¹). Mass spectrometry (MS) validates molecular weight and fragmentation patterns. Purity should be cross-checked via high-performance liquid chromatography (HPLC) or gas chromatography (GC) with standards .

Q. How can synthetic protocols for this compound be optimized to improve yield and selectivity?

- Methodological Answer : Optimize reaction conditions (temperature, solvent polarity, catalyst loading) for the nitrile and formyl group introduction. For example, controlled oxidation of 2-methylbenzonitrile derivatives using mild oxidizing agents (e.g., MnO₂ in DMF) minimizes side reactions. Reaction progress should be monitored via thin-layer chromatography (TLC), and intermediates characterized spectroscopically. Post-synthesis purification via recrystallization or column chromatography enhances selectivity .

Q. What are the stability considerations for this compound under varying storage conditions?

- Methodological Answer : The compound’s aldehyde group is prone to oxidation; thus, storage under inert gas (e.g., argon) in airtight, light-resistant containers at 0–6°C is recommended. Stability studies should include accelerated degradation tests (e.g., exposure to heat, light, humidity) with periodic analysis by HPLC to detect degradation products like carboxylic acid derivatives .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT) predict the reactivity of this compound in nucleophilic addition reactions?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G* basis set) model the electron density of the formyl group to predict sites for nucleophilic attack. Solvent effects (e.g., polar aprotic solvents like DMSO) can be simulated using the Polarizable Continuum Model (PCM). Validate predictions experimentally via kinetic studies (e.g., monitoring reaction rates with varying nucleophiles) .

Q. What strategies resolve contradictions in spectroscopic data (e.g., unexpected coupling patterns in ¹H NMR)?

- Methodological Answer : Unexpected splitting may arise from steric hindrance or dynamic effects. Use 2D NMR (COSY, NOESY) to confirm through-space interactions. Variable-temperature NMR can identify conformational changes. Cross-reference with X-ray crystallography (e.g., using WinGX software for structure refinement) to resolve ambiguities .

Q. How can impurity profiles of this compound be systematically analyzed and quantified?

- Methodological Answer : Employ hyphenated techniques like LC-MS or GC-MS to identify trace impurities. Quantify using external calibration curves with reference standards. For unknown impurities, isolate via preparative chromatography and characterize via high-resolution MS (HRMS) and multinuclear NMR .

Q. What role does this compound play in designing enzyme inhibitors or fluorescent probes?

- Methodological Answer : The formyl group serves as a reactive handle for Schiff base formation with amino groups in proteins. For fluorescent probes, conjugate the nitrile group with fluorophores (e.g., coumarin) and assess photophysical properties (e.g., quantum yield, Stokes shift). Validate binding via isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) .

Q. How do steric and electronic effects influence the compound’s participation in cross-coupling reactions (e.g., Suzuki-Miyaura)?

- Methodological Answer : The methyl group introduces steric hindrance, which may slow transmetallation steps. Use bulky ligands (e.g., SPhos) to enhance catalytic efficiency. Electronic effects are probed via Hammett substituent constants (σ values) to correlate with reaction rates. Monitor intermediates using in situ IR or Raman spectroscopy .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.